1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Overview
Description
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound that features a phenyl group and a triazole ring linked by a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of phenyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C2H3N3NH2→C6H5NHC(S)NHC2H3N3
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: The phenyl and triazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The thiourea moiety can interact with metal ions, potentially inhibiting metalloproteins or enzymes. The phenyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)carboxamide: Contains a carboxamide group instead of thiourea.
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Features a thiosemicarbazide group.
Uniqueness: 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the phenyl, triazole, and thiourea groups provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFSZUVDCQREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965298 | |
Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5102-30-7 | |
Record name | NSC87270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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